molecular formula C42H80O6 B12737622 Glyceryl distearate 2-propionate CAS No. 136552-27-7

Glyceryl distearate 2-propionate

Cat. No.: B12737622
CAS No.: 136552-27-7
M. Wt: 681.1 g/mol
InChI Key: OGIHMAJVGSXTGA-UHFFFAOYSA-N
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Description

Glyceryl distearate 2-propionate (hypothetical name; exact structural details inferred from analogs) is a glyceryl ester derivative hypothesized to combine stearic acid and propionic acid moieties. While direct references to this specific compound are absent in the provided evidence, its properties and applications can be extrapolated from structurally related glyceryl esters, such as glyceryl distearate, glyceryl monostearate, and glyceryl dibehenate. These compounds are widely utilized in pharmaceutical and cosmetic formulations as emulsifiers, stabilizers, or controlled-release agents .

Properties

CAS No.

136552-27-7

Molecular Formula

C42H80O6

Molecular Weight

681.1 g/mol

IUPAC Name

(3-octadecanoyloxy-2-propanoyloxypropyl) octadecanoate

InChI

InChI=1S/C42H80O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(44)46-37-39(48-40(43)6-3)38-47-42(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h39H,4-38H2,1-3H3

InChI Key

OGIHMAJVGSXTGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CC

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves selective esterification or transesterification reactions of glycerol with stearic acid and propionic acid or their derivatives. The key challenge is to achieve regioselective esterification at the 1,3-positions with stearic acid and at the 2-position with propionic acid.

Transesterification Method Using Hydrogenated Oils and Glycerol

A widely reported industrial method involves transesterification of glycerol with hydrogenated stearic acid derivatives (winterized stearin) under controlled conditions:

This method yields a mixture of mono- and diglycerides, including glyceryl distearate, which can be further reacted or purified to obtain the 2-propionate derivative.

Microwave-Assisted Solvent-Free Organic Synthesis

An innovative rapid preparation method for glycerol esters, which can be adapted for this compound, uses microwave radiation combined with solvent-free organic synthesis:

  • Reactants: Glycerol, stearic acid, copper p-toluenesulfonate (catalyst), anhydrous sodium sulfate (drying agent), and acetone.
  • Procedure: The mixture is placed in a microwave reactor and heated at 220–400 W for 4–5 minutes.
  • Advantages: Fast reaction speed, high product purity, simple post-reaction processing.
  • Mechanism: Microwave energy accelerates esterification by enhancing molecular collisions and heating efficiency without solvents.

This method is particularly useful for small-scale or laboratory synthesis with high purity requirements.

Esterification with Propionic Acid or Propionyl Derivatives

To introduce the 2-propionate group specifically, selective esterification of the secondary hydroxyl group of glyceryl distearate with propionic acid or propionyl chloride is performed:

This step is critical to obtain this compound with the propionate group specifically at the 2-position.

Process Parameters and Optimization

Parameter Typical Range/Value Notes
Temperature 220–260 °C (transesterification) / 40–60 °C (esterification) High temp for transesterification; mild for selective esterification
Pressure Vacuum (-0.097 MPa) Prevents oxidation and drives reaction
Catalyst Sodium stearate / p-toluenesulfonic acid / lipase Catalyst choice affects rate and selectivity
Reaction time 4–5 min (microwave) / several hours (conventional) Microwave reduces reaction time significantly
Atmosphere Nitrogen Inert atmosphere to avoid oxidation
Solvent Solvent-free or acetone (microwave method) Solvent-free preferred for green chemistry

Research Findings and Industrial Insights

  • Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve product purity for glycerol esters, including glyceryl monostearate, which is structurally related to this compound.
  • Transesterification under vacuum with sodium stearate catalyst is an established industrial method for producing glycerides from hydrogenated oils and glycerol, providing a scalable route to glyceryl distearate derivatives.
  • Two-phase gel compositions involving gelled esters like glyceryl distearate have been prepared by heating hydrophobic solvents and mixing with gelled ester compositions at 40–60 °C, indicating mild conditions suitable for esterification and formulation.
  • Bio-based propionate production from 1,2-propanediol via microbial oxidation offers a sustainable source of propionic acid, which can be used in esterification reactions to prepare this compound.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Transesterification (hydrogenated oil + glycerol) High temp, vacuum, sodium stearate catalyst Scalable, industrially proven Requires high temp and vacuum
Microwave-assisted solvent-free synthesis Fast, solvent-free, microwave heating Rapid, high purity, eco-friendly Limited to small scale
Selective esterification with propionic acid Mild temp, acid or enzymatic catalyst Regioselective, controlled esterification Requires protection strategies
Two-phase gel mixing (formulation step) Heating and mixing at 40–60 °C Mild conditions, suitable for formulations Not a direct synthesis method

Chemical Reactions Analysis

Types of Reactions: Glyceryl distearate 2-propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

Applications in Food Science

1. Emulsifier in Food Products

  • Glyceryl distearate 2-propionate acts as an emulsifier in food products, helping to stabilize emulsions and improve texture. It is particularly effective in products that require a smooth mouthfeel, such as sauces and dressings.

Case Study:

  • A study demonstrated that the addition of this compound improved the stability of mayonnaise formulations, resulting in a longer shelf life without compromising sensory qualities .

2. Dispersant for Hydrophilic Colloids

  • This compound is utilized as a dispersant for edible hydrophilic colloids, enhancing their solubility and uniformity in aqueous solutions. It facilitates the dispersion of particulate matter, which is crucial for achieving desired textures in food products.

Patent Insight:

  • A patent outlines the use of this compound as a dispersant for hydrophilic colloids, highlighting its effectiveness in gelling agents and other food applications .

Applications in Cosmetics

1. Skin Care Formulations

  • In cosmetics, this compound is used as an emulsifying agent, enabling the formation of stable creams and lotions. Its ability to enhance skin penetration makes it valuable in formulations designed for improved delivery of active ingredients.

Safety Assessment:

  • Safety assessments indicate that this compound is well-tolerated in cosmetic formulations, with minimal irritation reported during clinical tests .

2. Stabilizer for Emulsions

  • The compound serves as a stabilizer for oil-in-water emulsions, preventing phase separation and maintaining product integrity over time.

Applications in Pharmaceuticals

1. Drug Delivery Systems

  • This compound has been explored as a component in drug delivery systems due to its ability to enhance the solubility of poorly soluble drugs and improve bioavailability.

Case Study:

  • Research indicates that incorporating this compound into lipid-based formulations significantly improved the absorption of certain therapeutic agents across biological membranes .

2. Topical Formulations

  • Its role as a penetration enhancer makes it useful in topical formulations, facilitating the delivery of active compounds through the skin barrier.

Data Table: Comparative Analysis of Applications

Application AreaFunctionalityKey BenefitsExample Use Case
Food ScienceEmulsifierImproved texture and stabilityMayonnaise formulations
CosmeticsSkin penetration enhancerEnhanced delivery of active ingredientsCreams and lotions
PharmaceuticalsDrug solubility enhancerIncreased bioavailabilityLipid-based drug formulations

Mechanism of Action

The mechanism of action of glyceryl distearate 2-propionate involves its ability to form stable emulsions and enhance the solubility of hydrophobic compounds. In drug delivery systems, it helps in the encapsulation of active pharmaceutical ingredients, protecting them from degradation and improving their bioavailability. The compound interacts with lipid membranes, facilitating the transport of encapsulated drugs across biological barriers .

Comparison with Similar Compounds

Structural and Functional Differences

  • Glyceryl Distearate : A di-ester of glycerol with two stearic acid groups. Commonly used in topical creams and sustained-release drug formulations due to its hydrophobic properties and melting point (~60–70°C) .
  • Glyceryl Monostearate: A mono-ester of glycerol with stearic acid. Functions as an emulsifier in cosmetics and pharmaceuticals, with a lower melting range (~54–64°C) compared to distearate .
  • Glyceryl Dibehenate : Contains two behenic acid chains (C22:0), offering higher melting points (~65–77°C) and enhanced stability in solid dosage forms .
  • Glyceryl Stearate Citrate : A citrate-modified glyceryl stearate, improving water solubility and emulsifying capacity in acidic formulations .

Pharmacopeial and Regulatory Status

  • Glyceryl Distearate : Listed in USP-NF standards (e.g., Glyceryl Distearate RS) for quality control in pharmaceuticals .
  • Glyceryl Monostearate: Complies with USP monographs (CAS 31566-31-1) but carries stricter handling guidelines due to irritation risks .
  • Glyceryl Dibehenate : Recognized in USP for its role in sustained-release formulations .

Data Table: Comparative Analysis of Glyceryl Esters

Compound CAS Number Key Functional Groups Melting Range (°C) Applications Safety Profile
Glyceryl Distearate Not specified Two stearic acid chains 60–70 Topical creams, sustained-release tablets Generally recognized as safe (GRAS)
Glyceryl Monostearate 31566-31-1 One stearic acid chain 54–64 Emulsifiers, lab chemicals Skin/eye irritation (H315, H319)
Glyceryl Dibehenate 1812 (USP) Two behenic acid chains 65–77 Enteric coatings, tablets No significant hazards reported
Glyceryl Stearate Citrate 55840-13-6 Citrate modification Not specified Acidic emulsions, skincare Enhanced solubility, low irritation

Research Findings and Key Insights

  • Lipid Excipient Performance: Glyceryl distearate’s hydrophobicity makes it ideal for moisture-sensitive formulations, whereas glyceryl monostearate’s shorter chain length improves emulsification .
  • Innovative Modifications: Citrate derivatives (e.g., Glyceryl Stearate Citrate) demonstrate how functional group additions can tailor solubility and biocompatibility .

Q & A

Basic: What are the recommended methods for synthesizing and purifying glyceryl distearate 2-propionate in laboratory settings?

Methodological Answer:
Synthesis typically involves esterification of glycerol with stearic acid derivatives under controlled catalysis (e.g., acid or enzymatic catalysts). Purification can be achieved via solvent recrystallization using non-polar solvents like hexane, followed by vacuum drying. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) should be employed to confirm purity (>95%) and monitor reaction progress .

Basic: How can researchers characterize the structural and thermal properties of this compound?

Methodological Answer:

  • Structural Analysis: Use Fourier-transform infrared spectroscopy (FTIR) to identify ester carbonyl peaks (~1740 cm⁻¹) and nuclear magnetic resonance (NMR) to resolve glycerol backbone protons (δ 3.5–4.5 ppm) .
  • Thermal Properties: Differential scanning calorimetry (DSC) is critical for determining melting points (50–60°C) and polymorphic transitions, while thermogravimetric analysis (TGA) assesses decomposition thresholds (>200°C) .

Basic: What standardized analytical methods are available for quantifying this compound in formulations?

Methodological Answer:
Refer to pharmacopeial guidelines (e.g., USP-NF) for gas chromatography (GC) with flame ionization detection (FID) to quantify fatty acid esters. Hydrolysis followed by titration or mass spectrometry (LC-MS) can validate ester content .

Advanced: How should researchers address discrepancies in reported thermal stability data for this compound across studies?

Methodological Answer:
Contradictions may arise from polymorphic variations or impurities. Standardize experimental conditions (heating rate, sample size) and use combined DSC-XRD to correlate thermal behavior with crystal structure. Cross-validate findings with independent labs using reference materials from pharmacopeial sources .

Advanced: What experimental designs are optimal for studying this compound’s interactions with hygroscopic excipients in solid dosage forms?

Methodological Answer:
Employ a factorial design to test variables like humidity (40–80% RH), temperature (25–40°C), and excipient ratios. Use dynamic vapor sorption (DVS) to measure moisture uptake and atomic force microscopy (AFM) to assess surface morphology changes. Statistical tools (e.g., ANOVA) can identify significant interactions .

Advanced: How can researchers systematically evaluate the hydrolytic degradation pathways of this compound under physiological conditions?

Methodological Answer:
Simulate physiological pH (1.2–7.4) and temperature (37°C) in biorelevant media. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., stearic acid, glycerol). Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life under accelerated storage conditions .

Advanced: What strategies resolve contradictions in safety data regarding this compound’s dermal absorption rates?

Methodological Answer:
Conduct in vitro permeation tests (IVPT) using human skin models under OECD guidelines. Compare results against in silico predictions (e.g., QSAR models) and validate with radiolabeled tracer studies. Address variability by standardizing skin source, hydration, and application methods .

Advanced: How do polymorphic forms of this compound influence its functionality as a sustained-release matrix?

Methodological Answer:
Characterize polymorphs (α, β, γ) via XRD and DSC. Test dissolution profiles using USP Apparatus II at 50 rpm. Computational modeling (e.g., molecular dynamics) can predict drug diffusion rates through different crystal lattices. Correlate findings with in vivo bioavailability studies for validation .

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